molecular formula C6H16NSi B1588220 Dimethylsilyldiethylamine CAS No. 13686-66-3

Dimethylsilyldiethylamine

Cat. No. B1588220
CAS RN: 13686-66-3
M. Wt: 130.28 g/mol
InChI Key: ADTGAVILDBXARD-UHFFFAOYSA-N
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Description

Dimethylsilyldiethylamine is a chemical compound with the molecular formula C6H17NSi . It is also known by other names such as N,N-Diethyl-1,1-dimethylsilanamin, N,N-Diethyl-1,1-dimethylsilanamine, and N,N-Diethyl-1,1-dimethylsilylamine .


Molecular Structure Analysis

The molecular structure of Dimethylsilyldiethylamine consists of carbon ©, hydrogen (H), nitrogen (N), and silicon (Si) atoms . The average mass of the molecule is 131.291 Da .


Physical And Chemical Properties Analysis

Dimethylsilyldiethylamine has a boiling point of 117.0±8.0 °C at 760 mmHg and a flash point of 24.6±18.4 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP value is 2.60 .

Scientific Research Applications

1. Cluster Interactions in Dimethylamine

Dimethylamine clusters, important for understanding the properties of Dimethylsilyldiethylamine, have been studied using various ab initio methods. These studies found multiple stable structures for dimethylamine clusters, contributing significantly to the understanding of their interaction energies and electron correlation effects (Cabaleiro-Lago & Ríos, 2000).

2. Metabolic Associations

Research has identified genomic regions associated with the metabolite concentrations of compounds like dimethylamine, highlighting its relevance in human metabolism. This includes associations with genes that have undergone recent positive selection in European populations (Nicholson et al., 2011).

3. Neuropeptide Sequencing

Dimethylamine derivatives, such as N-terminal dimethyl labeling, have been used for de novo sequencing of neuropeptides. This method facilitates peptide sequencing and understanding of distinct fragmentation patterns (Fu & Li, 2005).

4. Sensor Development

Vanadium oxide nanoparticles have been developed to detect dimethylamine vapors. This technology is significant in monitoring the presence of dimethylamine in various environments due to its potential biochemical effects (Mounasamy et al., 2018).

5. Spectroscopy and Theoretical Study

Fourier transform infrared spectroscopy, combined with theoretical studies, has been utilized to analyze dimethylamine dimers. These studies help in understanding the molecular structure and bonding characteristics of dimethylamine-related compounds (Du & Kjaergaard, 2011).

Safety And Hazards

Dimethylsilyldiethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

properties

InChI

InChI=1S/C6H16NSi/c1-5-7(6-2)8(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTGAVILDBXARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884630
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylsilyldiethylamine

CAS RN

13686-66-3
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-1,1-dimethylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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